1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-methoxyethanone

Description

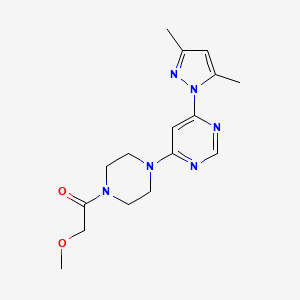

1-(4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-methoxyethanone is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 2. The pyrimidine ring is further linked to a piperazine group, which is functionalized with a methoxyethanone side chain.

Properties

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-12-8-13(2)22(19-12)15-9-14(17-11-18-15)20-4-6-21(7-5-20)16(23)10-24-3/h8-9,11H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZZWVKVCROMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used to replace leaving groups in substitution reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The presence of a piperazine moiety further enhances the binding affinity to various cancer-related targets. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in tumor growth and proliferation .

Antimicrobial Properties

Compounds containing pyrazole and pyrimidine rings have demonstrated antimicrobial activity against a range of pathogens. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes makes them suitable candidates for developing new antibiotics .

Central Nervous System (CNS) Effects

The piperazine structure is known for its psychoactive properties, which may suggest potential applications in treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could lead to new treatments for anxiety or depression .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole-pyrimidine derivatives demonstrated that modifications at the piperazine nitrogen could significantly enhance anticancer activity. The synthesized compounds were tested against various cancer cell lines, revealing IC50 values that indicate strong potential as anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of similar heterocyclic compounds was assessed using agar diffusion methods. Compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, it may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone (C₂₄H₂₉N₉O)

- Key Differences: Replaces the methoxyethanone group with an azetidinyl-methanone moiety and incorporates a cyclopenta-pyridazin-3-yl substituent on piperazine.

- Implications: The azetidine ring may enhance rigidity and metabolic stability compared to the flexible methoxyethanone chain in the target compound. The cyclopenta-pyridazine group could alter binding affinity toward purine-binding enzymes .

N-Oxide of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea

- Key Differences : Features a dichloro-dimethoxyphenyl urea group and an N-oxide modification on the pyrimidine-linked piperazine.

- The urea group may engage in hydrogen bonding with target proteins, unlike the methoxyethanone group .

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Key Differences : Substitutes the pyrazole with a triazole ring and introduces a chloro-pyrimidine core. The piperazine is methylated, reducing basicity.

- Implications : Chlorine at the pyrimidine position may increase electron-withdrawing effects, altering π-π stacking interactions. The triazole could improve metabolic resistance compared to pyrazole .

BAY-985 (C₂₇H₃₀F₃N₉O)

- Key Differences: Contains a trifluoropropanone-piperazine group and a benzimidazole-pyrimidine hybrid.

- Implications : Fluorine atoms enhance lipophilicity and bioavailability. The benzimidazole moiety may expand target selectivity toward tyrosine kinases .

Physicochemical Properties (Inferred)

Pharmacological Activity (Inferred)

- Target Compound : Likely inhibits kinases (e.g., JAK2, EGFR) due to pyrimidine-piperazine scaffolds. The methoxy group may reduce CYP-mediated metabolism.

- Azetidinyl Analog : Increased rigidity may enhance selectivity for ATP-binding pockets but reduce oral absorption.

- N-Oxide Urea Derivative : Polar N-oxide and urea groups suggest suitability for extracellular targets (e.g., GPCRs).

- BAY-985 : Fluorine and benzimidazole groups imply potent kinase inhibition with improved CNS penetration.

Biological Activity

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-methoxyethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound can be represented as follows:

This structure includes a pyrazole moiety, which is known for its diverse biological activities, and a piperazine ring that often contributes to central nervous system activity.

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole and pyrimidine scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

In vitro studies demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. A notable study reported IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer cell lines .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays against a range of bacteria and fungi revealed significant inhibitory effects. The minimum inhibitory concentrations (MICs) were determined for several strains, including:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These results suggest that the compound may disrupt microbial cell membranes or interfere with essential metabolic pathways .

Neuropharmacological Effects

The piperazine component of the compound is associated with various neuropharmacological effects. Studies have indicated that similar compounds can act as serotonin receptor modulators, potentially offering therapeutic avenues for anxiety and depression.

In animal models, administration of related derivatives resulted in increased serotonin levels in the brain, correlating with improved behavioral outcomes in tests for anxiety .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) can mediate its neuropharmacological effects.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

One significant case study involved the synthesis and evaluation of a series of pyrazole-containing compounds, including our target compound. The study highlighted:

- Synthesis Methodology : Utilizing multi-step synthesis involving condensation reactions.

- Biological Evaluation : Comprehensive screening against various cancer lines and microbial strains.

The results reinforced the potential application of these compounds in developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.